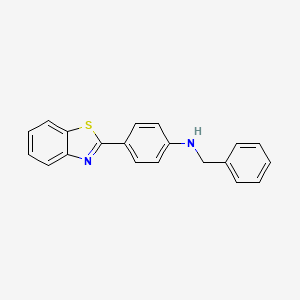
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline is a compound that belongs to the class of benzothiazoles, which are organic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with benzylamine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions . Industrial production methods often involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline undergoes various chemical reactions, including:
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline involves its interaction with specific molecular targets and pathways. It has been found to inhibit enzymes such as carbonic anhydrase and protein kinases, which play crucial roles in various biological processes . The compound’s ability to bind to these targets and disrupt their function is the basis for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: Studied for their optical and biological potential.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in multiple fields.
Biological Activity
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline is a compound that belongs to the benzothiazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with benzylaniline under specific conditions. Various methods have been reported, including solvent-free reactions and the use of catalysts to enhance yield and purity.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Studies have shown that derivatives of benzothiazole can inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which play crucial roles in cell proliferation and survival. For example, compounds similar to this compound have demonstrated significant inhibition against CDK2 and PI3K pathways .
- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for related compounds have been reported in the range of 22.13 to 61.03 μM . The mechanisms include apoptosis induction and cell cycle arrest.
Biological Activities
This compound has been reported to possess a wide array of biological activities:
- Antimicrobial Activity : This compound shows promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .
- Antifungal Properties : It has also been evaluated for antifungal activity, showing effectiveness against various fungal strains.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- CNS Activity : Some studies suggest potential antidepressant effects through interactions with monoamine oxidase enzymes .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical and preclinical settings:
- Anticancer Efficacy : A study evaluating the antiproliferative effects of benzothiazole derivatives reported significant growth inhibition in human cancer cell lines. Compounds were tested against SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells, revealing moderate to high inhibitory activities .
- Enzyme Inhibition Studies : Another study focused on the inhibition of human monoamine oxidase B (hMAO-B) by benzothiazole derivatives, where compounds showed IC50 values as low as 0.041 µM for potent inhibitors .
Data Table
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Properties
CAS No. |
918879-21-7 |
|---|---|
Molecular Formula |
C20H16N2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-benzylaniline |
InChI |
InChI=1S/C20H16N2S/c1-2-6-15(7-3-1)14-21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23-20/h1-13,21H,14H2 |
InChI Key |
RGKPFFGLKSCAQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















